molecular formula C15H19NO5 B578546 Methyl N-cbz-homomorpholine-2-carboxylate CAS No. 1226776-84-6

Methyl N-cbz-homomorpholine-2-carboxylate

Cat. No.: B578546
CAS No.: 1226776-84-6
M. Wt: 293.319
InChI Key: FPWQZFRFYFDZAN-UHFFFAOYSA-N
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Description

Methyl N-cbz-homomorpholine-2-carboxylate is a chemical compound with the molecular formula C15H19NO5. It is a derivative of homomorpholine, a six-membered ring containing both nitrogen and oxygen atoms. The “cbz” in its name refers to the carbobenzyloxy group, which is often used as a protecting group for amines in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-cbz-homomorpholine-2-carboxylate typically involves the protection of the amine group in homomorpholine with a carbobenzyloxy group. This can be achieved by reacting homomorpholine with carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate. The resulting N-cbz-homomorpholine is then esterified with methanol and a suitable catalyst to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation, converting the compound back to its primary amine form.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for hydrogenation.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Homomorpholine.

    Substitution: Homomorpholine-2-carboxylic acid.

Scientific Research Applications

Methyl N-cbz-homomorpholine-2-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N-cbz-homomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the protecting group, the active amine can interact with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

    Methyl N-cbz-morpholine-2-carboxylate: Similar structure but with a five-membered ring.

    Methyl N-cbz-piperidine-2-carboxylate: Contains a six-membered ring with a nitrogen atom but lacks the oxygen atom present in homomorpholine.

Uniqueness: Methyl N-cbz-homomorpholine-2-carboxylate is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-O-benzyl 2-O-methyl 1,4-oxazepane-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-19-14(17)13-10-16(8-5-9-20-13)15(18)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQZFRFYFDZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150194
Record name 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-84-6
Record name 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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